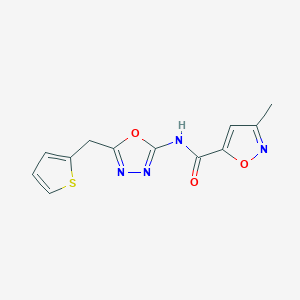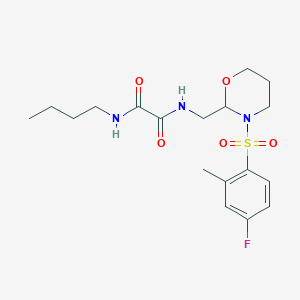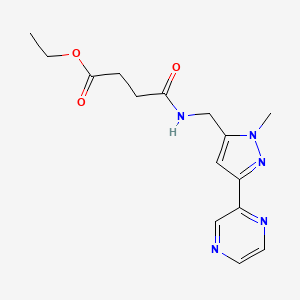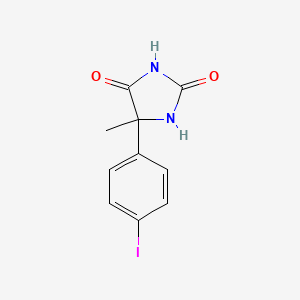![molecular formula C19H13NO5 B2462657 2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone CAS No. 303997-22-0](/img/structure/B2462657.png)
2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone” is a chemical compound with the molecular formula C19H13NO5 . It is a derivative of naphthoquinone, a class of organic compounds characterized by a naphthalene core with two carbonyl groups at the 1 and 4 positions .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone” is based on a naphthoquinone core with additional functional groups. The compound has a molecular weight of 335.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone” are not fully detailed in the available resources. The compound has a molecular weight of 335.31 .
Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique structure may interfere with cellular processes critical for tumor growth .
Photodynamic Therapy (PDT)
2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone can serve as a photosensitizer in PDT. When exposed to light of specific wavelengths, it generates reactive oxygen species (ROS) that selectively damage cancer cells. PDT is used in treating skin cancers, esophageal cancer, and other localized malignancies .
Electrochemical Sensors
Due to its redox properties, this compound finds applications in electrochemical sensors. Researchers have explored its use as an electrode material for detecting various analytes, such as neurotransmitters, environmental pollutants, and biomolecules. Its sensitivity and stability make it an attractive candidate for sensor development .
Organic Synthesis
The unique oxoethyl group in 2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone allows for versatile functionalization. Organic chemists utilize it as a building block for synthesizing complex molecules. Its reactivity and regioselectivity contribute to efficient synthetic routes .
Antioxidant Activity
Despite its nitro group, this compound exhibits antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Researchers have explored its potential in mitigating oxidative damage associated with various diseases .
Biological Redox Processes
In biological systems, redox processes play a crucial role. This compound’s ability to undergo reversible redox reactions makes it relevant in understanding cellular electron transfer pathways. Researchers study its interactions with enzymes and redox-active proteins .
Materials Science
2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone’s unique electronic properties make it interesting for materials science. It has been investigated for use in organic semiconductors, conducting polymers, and optoelectronic devices. Its π-conjugated system contributes to charge transport and optical properties .
Photophysics and Spectroscopy
Researchers explore the absorption and emission properties of this compound. Its UV-visible absorption spectrum reveals insights into its electronic transitions. Fluorescence and phosphorescence studies provide valuable data for understanding its excited-state behavior .
Orientations Futures
Mécanisme D'action
Target of Action
Naphthoquinones, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors involved in cell growth and proliferation .
Mode of Action
Naphthoquinones are known to exert their effects through various mechanisms, such as redox cycling and generation of reactive oxygen species (ros), which can lead to oxidative stress and cell death . They can also interact with DNA and proteins, disrupting normal cellular functions .
Biochemical Pathways
Naphthoquinones are known to interfere with multiple cellular pathways, including those involved in cell growth, proliferation, and apoptosis . They can also inhibit enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Based on the known effects of naphthoquinones, it can be inferred that this compound may induce cell death through mechanisms such as oxidative stress, dna damage, and disruption of normal cellular functions .
Propriétés
IUPAC Name |
2-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c1-11-16(19(23)15-8-3-2-7-14(15)18(11)22)10-17(21)12-5-4-6-13(9-12)20(24)25/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGKWYPKVUZODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2462575.png)

![3-{[acetyl(phenyl)amino]methyl}-N-(5-chloro-2-methoxyphenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2462578.png)
![1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2462580.png)

![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)

![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)


![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide](/img/structure/B2462591.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)